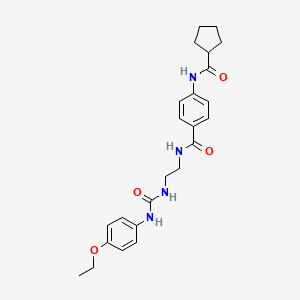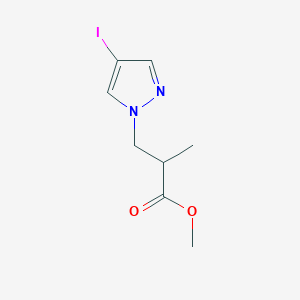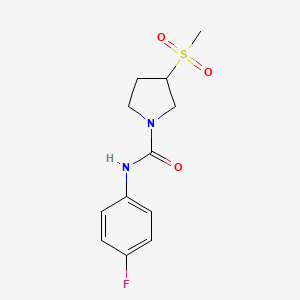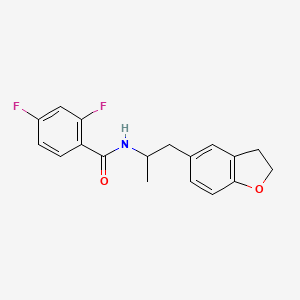
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide is a complex organic compound that features a benzamide core with cyclopentanecarboxamido and ethoxyphenylureido substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyclopentanecarboxamido group through an amide coupling reaction. The ethoxyphenylureido group can be introduced via a urea formation reaction, where an isocyanate reacts with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
化学反応の分析
Types of Reactions
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the benzamide core, while reduction could produce amine derivatives .
科学的研究の応用
4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(cyclopentanecarboxamido)-N-(2-(3-(4-ethoxyphenyl)ureido)ethyl)benzamide include other benzamide derivatives and urea-containing compounds. Examples include:
- 4-(cyclopentanecarboxamido)-N-(2-(3-(4-methoxyphenyl)ureido)ethyl)benzamide
- 4-(cyclopentanecarboxamido)-N-(2-(3-(4-propoxyphenyl)ureido)ethyl)benzamide .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
特性
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-[(4-ethoxyphenyl)carbamoylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-2-32-21-13-11-20(12-14-21)28-24(31)26-16-15-25-22(29)18-7-9-19(10-8-18)27-23(30)17-5-3-4-6-17/h7-14,17H,2-6,15-16H2,1H3,(H,25,29)(H,27,30)(H2,26,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQMHGOYQWUMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)




![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)



![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)



